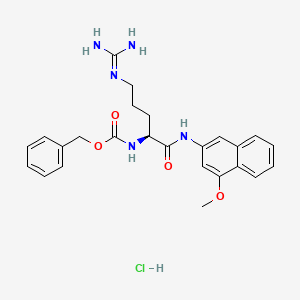
2419-56-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid 5-tert-butyl ester . It is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is primarily used in peptide synthesis and serves as a protective group for the carboxyl group in amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glutamic acid 5-tert-butyl ester can be synthesized through the reaction of L-glutamic acid with tert-butyl acetate. The reaction typically involves the following steps:
Reaction Setup: In a reaction vessel, L-glutamic acid is mixed with tert-butyl acetate.
Catalyst Addition: A catalyst, such as high chloric acid, is added to facilitate the reaction.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually around 10°C, for 48 hours.
Product Isolation: The reaction mixture is then cooled, and the product is extracted using a suitable solvent.
Industrial Production Methods
In industrial settings, the production of L-Glutamic acid 5-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of L-glutamic acid and tert-butyl acetate are used.
Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.
Temperature Control: Industrial reactors maintain precise temperature control to optimize yield.
Purification: The product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid 5-tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-glutamic acid and tert-butyl alcohol.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: L-glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives of L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid 5-tert-butyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used as a protective group in peptide synthesis to prevent unwanted reactions at the carboxyl group.
Biological Studies: The compound is used in studies involving amino acid metabolism and enzyme interactions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds
Wirkmechanismus
The mechanism of action of L-Glutamic acid 5-tert-butyl ester involves its role as a protective group in peptide synthesis. By protecting the carboxyl group, it allows for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid: The parent compound without the tert-butyl ester group.
L-Glutamic acid methyl ester: Another ester derivative used in peptide synthesis.
L-Glutamic acid benzyl ester: A similar compound with a benzyl protective group.
Uniqueness
L-Glutamic acid 5-tert-butyl ester is unique due to its tert-butyl protective group, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in peptide synthesis where selective protection is required .
Eigenschaften
CAS-Nummer |
2419-56-6 |
|---|---|
Molekulargewicht |
203.2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)


![(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B612904.png)


![(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B612920.png)






